molecular formula C20H32O4 B13402913 ent-3beta,18-Dihydroxylabda-8(17),13E-dien-15-oic acid

ent-3beta,18-Dihydroxylabda-8(17),13E-dien-15-oic acid

Cat. No.: B13402913
M. Wt: 336.5 g/mol
InChI Key: TUWYNYPQCCGTMJ-PLGAWEPZSA-N
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Chemical Reactions Analysis

Types of Reactions: ent-3beta,18-Dihydroxylabda-8(17),13E-dien-15-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl groups in the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the compound.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine or chlorine) under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of ent-3beta,18-Dihydroxylabda-8(17),13E-dien-15-oic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups and double bonds play a crucial role in its bioactivity. It may interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific molecular structure, which contributes to its distinct biological activities. The presence of hydroxyl groups and double bonds in its structure allows it to interact with various molecular targets, making it a valuable compound for scientific research .

Biological Activity

ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid (CAS No: 99624-39-2) is a labdane-type diterpenoid compound primarily derived from various plant sources. Its unique structure, characterized by multiple hydroxyl groups and a complex carbon skeleton, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H32O4
  • Molecular Weight : 336.47 g/mol
  • LogP : 4.1 (indicating moderate lipophilicity)
  • Hydrogen Bond Donor Count : 3
  • Hydrogen Bond Acceptor Count : 4

Antimicrobial Activity

Research has indicated that ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid exhibits antimicrobial properties. A study conducted on various labdane diterpenoids highlighted their effectiveness against several bacterial strains, with ent-3β,18-Dihydroxylabda showing promising results against Staphylococcus aureus and Escherichia coli.

Antiparasitic Activity

A significant finding is its antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies reported an IC50 value of approximately 4.97 µM for related labdane compounds, suggesting that ent-3β,18-Dihydroxylabda could have similar efficacy due to structural similarities .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various biological models. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases. Studies have shown that it can reduce the expression of TNF-alpha and IL-6 in activated macrophages .

The biological activities of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and microbial growth.
  • Modulation of Cell Signaling Pathways : It can affect pathways such as NF-kB and MAPK, leading to reduced inflammation and altered immune responses.
  • Direct Interaction with Pathogens : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity.

Case Studies

StudyFindings
Research on Labdane DiterpenoidsDemonstrated significant antimicrobial activity against Staphylococcus aureus and E. coli .
Antiplasmodial ActivityReported IC50 of 4.97 µM against Plasmodium falciparum, indicating potential as an antimalarial agent .
Anti-inflammatory MechanismsShowed reduction in TNF-alpha and IL-6 production in macrophages .

Properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(E)-5-[(1R,4aS,5S,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid

InChI

InChI=1S/C20H32O4/c1-13(11-18(23)24)5-7-15-14(2)6-8-16-19(15,3)10-9-17(22)20(16,4)12-21/h11,15-17,21-22H,2,5-10,12H2,1,3-4H3,(H,23,24)/b13-11+/t15-,16+,17-,19+,20-/m1/s1

InChI Key

TUWYNYPQCCGTMJ-PLGAWEPZSA-N

Isomeric SMILES

C/C(=C\C(=O)O)/CC[C@@H]1C(=C)CC[C@H]2[C@]1(CC[C@H]([C@]2(C)CO)O)C

Canonical SMILES

CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCC(C2(C)CO)O)C

Origin of Product

United States

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